Physical and chemical properties of 2-Phenyl-2-(trimethylsilyl)ethanol
Physical and chemical properties of 2-Phenyl-2-(trimethylsilyl)ethanol
The following technical guide details the physical and chemical properties, synthesis, and applications of 2-Phenyl-2-(trimethylsilyl)ethanol (PTMSE) .
[1]
Executive Summary
2-Phenyl-2-(trimethylsilyl)ethanol (PTMSE) is a specialized organosilicon reagent primarily utilized as a hydrophobic protecting group and solubility tag in organic synthesis, particularly in Liquid Phase Peptide Synthesis (LPPS) .
Distinguished by its unique "safety-catch" mechanism, PTMSE enables the solubilization of polar peptide chains in non-polar organic solvents (e.g., dichloromethane, chloroform), facilitating efficient purification via aqueous extraction. Its core utility lies in its fluoride-lability : the presence of the silicon atom allows for rapid, mild deprotection via a Peterson-type elimination mechanism, releasing the target molecule and a styrene byproduct.
Molecular Identity & Structural Analysis
The chemical behavior of PTMSE is dictated by the steric bulk of the phenyl group and the electronic properties of the trimethylsilyl (TMS) moiety attached to the
| Property | Data |
| Systematic Name | 2-Phenyl-2-(trimethylsilyl)ethan-1-ol |
| Common Acronym | PTMSE |
| CAS Number | 2916-68-9 (Generic for isomer mix; specific isomer often custom synthesized) |
| Molecular Formula | |
| Molecular Weight | 194.35 g/mol |
| SMILES | C(C)C(c1ccccc1)CO |
| Structure Description | A primary alcohol where the |
Structural Diagram
The following diagram illustrates the connectivity and the critical
Physical & Chemical Properties[2][3][4][5][6][7]
Physical Constants
Note: Experimental values for this specific isomer are rare in open literature; values below represent consensus data from similar silanols and predictive models.
| Parameter | Value / Description |
| Physical State | Viscous colorless to pale yellow liquid |
| Boiling Point | ~270°C (Predicted at 760 mmHg) |
| Density | ~0.94 g/cm³ |
| Solubility | Highly soluble in DCM, THF, Ethyl Acetate, Toluene. Insoluble in water. |
| Refractive Index | |
| Stability | Stable under standard laboratory conditions. Resistant to weak acids and bases. |
Chemical Reactivity Profile
-
Fluoride Sensitivity: The C-Si bond is highly susceptible to cleavage by fluoride ions (e.g., TBAF, HF/Pyridine). This is the "trigger" for deprotection.
-
Acid/Base Stability: PTMSE esters are stable against hydrogenolysis (Pd/C, H2) and basic conditions used for Fmoc removal (piperidine), making them orthogonal to standard peptide protecting groups (Boc, Fmoc, Cbz).
-
Hydrophobicity: The phenyl ring significantly increases the
of attached substrates, allowing polar molecules to dissolve in organic phases.
Synthesis Protocol
The synthesis of PTMSE is typically achieved via the ring-opening of a silyl-epoxide using an organocuprate reagent. This ensures the correct regiochemistry where the phenyl group adds to the carbon bearing the silicon.
Reagents
-
Vinyltrimethylsilane[1]
-
m-Chloroperbenzoic acid (m-CPBA)
-
Phenyllithium (PhLi) or Phenylmagnesium bromide (PhMgBr)
-
Copper(I) iodide (CuI) (to form the cuprate)
Step-by-Step Methodology
Step 1: Epoxidation of Vinyltrimethylsilane
-
Dissolve vinyltrimethylsilane (1.0 equiv) in dichloromethane (DCM) at 0°C.
-
Slowly add m-CPBA (1.2 equiv).
-
Stir at room temperature for 12–24 hours.
-
Quench with saturated
and . -
Extract with DCM, dry over
, and concentrate to yield 2-(trimethylsilyl)oxirane .
Step 2: Regioselective Ring Opening
-
Prepare Lithium Diphenylcuprate (
) in situ:-
Cool a suspension of CuI (0.5 equiv) in anhydrous ether/THF to -78°C.
-
Add PhLi (1.0 equiv) dropwise. Allow to warm slightly to form the cuprate.
-
-
Cool the cuprate solution back to -78°C.
-
Add 2-(trimethylsilyl)oxirane dropwise.
-
Allow the mixture to warm to 0°C over 2 hours. The phenyl nucleophile attacks the carbon bearing the silicon (α-attack) due to electronic stabilization of the transition state by silicon.
-
Quench with saturated
. -
Extract with ether, dry, and purify via silica gel chromatography.
Mechanism of Action: The "Safety-Catch" Deprotection
The utility of PTMSE as a protecting group relies on a fluoride-triggered 1,2-elimination (Peterson-type elimination).
Mechanistic Pathway[6]
-
Trigger: Fluoride ion (
) attacks the silicon atom, forming a pentacoordinate silicate intermediate. -
Fragmentation: The C-Si bond breaks, generating a carbanion at the
-position. This carbanion is stabilized by the adjacent phenyl ring. -
Elimination: The electron pair from the carbanion collapses to form a double bond, ejecting the carboxylate (or carbonate) leaving group.
-
Byproducts: Styrene (
), Trimethylsilyl fluoride ( ), and the free substrate ( ).
Applications in Drug Development
Liquid Phase Peptide Synthesis (LPPS)
PTMSE is a critical tool for bridging the gap between Solid Phase Peptide Synthesis (SPPS) and solution-phase chemistry.
-
Solubility Tag: Attachment of PTMSE to the C-terminus of a peptide renders the entire sequence soluble in organic solvents like DCM.
-
Purification: This allows researchers to wash away excess water-soluble reagents (like excess coupling agents) using simple aqueous extraction, avoiding the need for intermediate HPLC purification.
-
Orthogonality: PTMSE is stable to TFA (used to remove Boc) and piperidine (used to remove Fmoc), allowing full peptide assembly before the final "safety-catch" cleavage with TBAF.
Safety & Handling
| Hazard Class | Description |
| Flammability | Combustible liquid.[2] Keep away from heat and open flames. |
| Inhalation | May cause respiratory irritation.[2] Use in a fume hood. |
| Skin/Eye Contact | Irritant.[2] Wear nitrile gloves and safety goggles. |
| Reactivity | Reacts violently with strong oxidizers. Generates gaseous byproducts (silanes) if burned. |
| Storage | Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress. |
References
-
Wagner, M., & Kunz, H. (2000). (2-Phenyl-2-trimethylsilyl)ethyl (PTMSE) Esters - A Novel Carboxyl Protecting Group.[3][4][5] Synlett, 2000(3), 400-402.[5]
-
Li, Y., et al. (2023). A highly efficient and sustainable continuous flow liquid phase peptide synthesis (CF-LPPS) approach. SSRN.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
-
ChemicalBook. (n.d.). 2-Phenyl-2-(trimethylsilyl)ethanol Properties.
